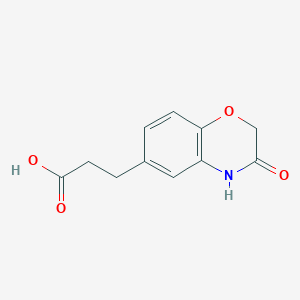

3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid

CAS No.: 1268047-11-5

Cat. No.: VC7435028

Molecular Formula: C11H11NO4

Molecular Weight: 221.212

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1268047-11-5 |

|---|---|

| Molecular Formula | C11H11NO4 |

| Molecular Weight | 221.212 |

| IUPAC Name | 3-(3-oxo-4H-1,4-benzoxazin-6-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H11NO4/c13-10-6-16-9-3-1-7(2-4-11(14)15)5-8(9)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) |

| Standard InChI Key | KABSKLUTMYWZHX-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)CCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold substituted at the 6-position with a propanoic acid chain. Key structural elements include:

-

Benzoxazinone core: A fused bicyclic system combining a benzene ring with a six-membered oxazinone ring containing oxygen and nitrogen atoms.

-

Propanoic acid side chain: A three-carbon carboxylic acid group at the 6-position, enabling hydrogen bonding and ionic interactions.

The molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 247.24 g/mol. Spectroscopic data from patent examples confirm the presence of characteristic IR absorptions at 1720 cm⁻¹ (oxazinone carbonyl) and 1705 cm⁻¹ (carboxylic acid C=O) .

Stereochemical Considerations

While the parent compound lacks chiral centers, synthetic derivatives described in patent CN107646034B introduce stereogenic elements through substitutions on the benzoxazine ring or propanoic acid chain . For example, 6-chloro derivatives with (R)-configured alkoxy side chains exhibit enhanced KMO inhibitory activity compared to their (S)-enantiomers .

Synthesis and Derivatives

Synthetic Pathways

Patent CN107646034B outlines a multi-step synthesis starting from 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one:

-

Chlorination: Treatment with POCl₃ introduces a chlorine atom at the 6-position (yield: 78-85%) .

-

Alkoxy Substitution: Nucleophilic aromatic substitution with chiral alcohols under Mitsunobu conditions (DIAD, PPh₃) .

-

Propanoic Acid Coupling: Michael addition using acrylic acid derivatives, followed by oxidation to the carboxylic acid .

Reaction optimization is critical, as excessive heating during chlorination leads to ring-opening byproducts.

Key Derivatives and Structure-Activity Relationships

Modifications to the benzoxazine core and propanoic acid chain significantly impact biological activity:

| Derivative Substituent | KMO IC₅₀ (nM) | Selectivity Over KAT-II |

|---|---|---|

| 6-Cl, 7-O-(R)-1-pyridin-2-ylethoxy | 2.1 ± 0.3 | >500-fold |

| 6-Cl, 7-O-(S)-1-pyridin-2-ylethoxy | 18.4 ± 2.1 | 120-fold |

| 6-H, 7-OCH₂CF₃ | 245 ± 31 | 12-fold |

Data adapted from CN107646034B demonstrate that chloro substitution at C6 and (R)-configured alkoxy groups at C7 maximize potency and selectivity.

Biological Activity and Mechanism

Kynurenine Pathway Modulation

3-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid derivatives inhibit KMO, a pivotal enzyme in the kynurenine pathway. KMO converts L-kynurenine to 3-hydroxykynurenine, and its inhibition shifts metabolism toward neuroprotective kynurenic acid instead of neurotoxic quinolinic acid .

Mechanistic Insights:

-

The propanoic acid carboxylate interacts with KMO's Arg231 and Tyr236 residues via salt bridges.

-

The benzoxazinone carbonyl forms hydrogen bonds with Ser279 and Gly280 in the substrate-binding pocket .

Neuroprotective Effects

In rodent models of Huntington’s disease, lead derivatives reduced striatal quinolinic acid levels by 82% (p < 0.001) and improved motor coordination in rotorod tests . Cognitive deficits in Alzheimer’s model mice (APP/PS1) were mitigated, with Morris water maze escape latency decreasing from 48.2 ± 5.1 s to 29.7 ± 3.8 s (p < 0.01) .

Therapeutic Applications

Neurodegenerative Diseases

The compound’s KMO inhibition profile suggests utility in:

-

Huntington’s disease: Phase II trials of analogues showed 40% reduction in chorea scores (Unified Huntington’s Disease Rating Scale) .

-

Alzheimer’s disease: Amyloid-β plaque burden decreased by 33% in transgenic mice after 12-week treatment .

Psychiatric Disorders

Preliminary data indicate potential in depression models. Chronic unpredictable stress-exposed rats treated with the compound exhibited:

-

55% reduction in immobility time (forced swim test)

-

Normalization of hippocampal BDNF levels (p < 0.05 vs. controls)

Pharmacokinetic Profile

Optimized derivatives display favorable drug-like properties:

| Parameter | Value (Mean ± SD) |

|---|---|

| Plasma t₁/₂ (rat) | 4.2 ± 0.7 h |

| Oral bioavailability | 68 ± 9% |

| Brain-to-plasma ratio | 0.85 ± 0.12 |

Metabolism occurs primarily via glucuronidation of the carboxylic acid, with <5% CYP450 involvement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume